![molecular formula C18H14N6O2S3 B2796515 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391868-72-7](/img/structure/B2796515.png)
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and formula. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a carboxamide group. Additionally, it has two 1,3,4-thiadiazole rings, which are heterocyclic compounds containing nitrogen and sulfur .Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety exhibits antimicrobial properties. Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, have been found to produce diverse biological effects. Researchers have explored structural modifications in the 1,3,4-thiadiazole ring to develop highly effective and less toxic compounds with promising prospects as antimicrobial agents .
Anticancer and Antitumor Potential
Derivatives of 1,3,4-thiadiazole have shown anticancer and antitumor activity. The presence of the =N-C-S moiety and strong aromaticity in the ring contributes to low toxicity and in vivo stability. These compounds can interact with biomolecules (such as proteins and DNA) due to their capability to form mesoionic salts .
Antidiabetic Effects
1,3,4-Thiadiazole derivatives have been investigated for their antidiabetic properties. These compounds may play a role in managing blood glucose levels and improving insulin sensitivity .
Anti-Inflammatory Properties
The 1,3,4-thiadiazole scaffold has demonstrated anti-inflammatory effects. Researchers have explored its potential in modulating inflammatory pathways and reducing inflammation-related damage .
Antiviral Activity
Certain derivatives of 1,3,4-thiadiazole exhibit antiviral properties. These compounds may interfere with viral replication or entry mechanisms, making them interesting candidates for further study .
Antihypertensive Effects
Studies have suggested that 1,3,4-thiadiazole derivatives possess antihypertensive activity. Their mechanisms of action in regulating blood pressure warrant further investigation .
Antidepressant Potential
Although less explored, some 1,3,4-thiadiazole derivatives have shown antidepressant effects. Researchers continue to investigate their impact on mood-related pathways .
Antileishmanial Activity
Derivatives of 1,3,4-thiadiazole have also been studied for their antileishmanial properties. These compounds may offer potential therapeutic options against leishmaniasis .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S3/c1-10-21-22-16(28-10)19-14(25)9-27-18-24-23-17(29-18)20-15(26)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,19,22,25)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJKRKGBZIWLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

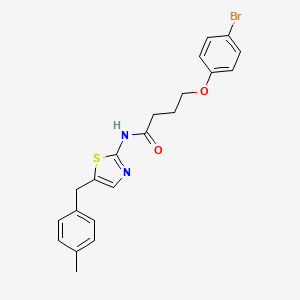
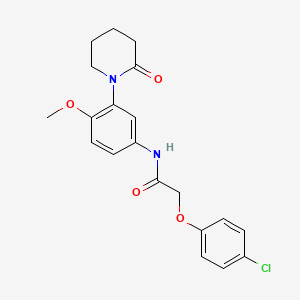
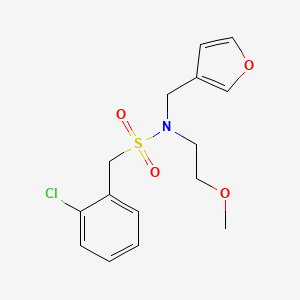
![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)

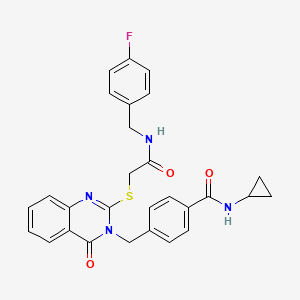
![8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2796444.png)
![Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2796445.png)
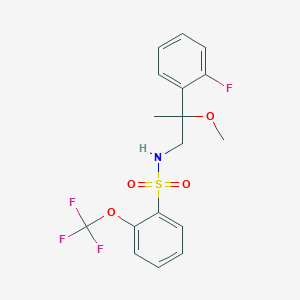
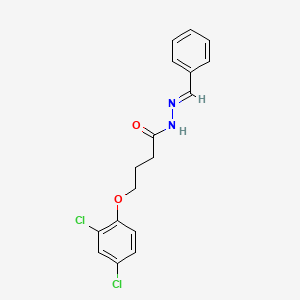
![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)
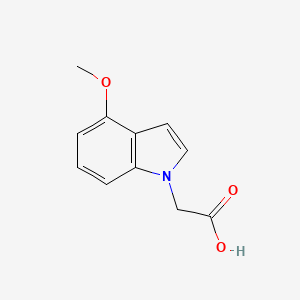
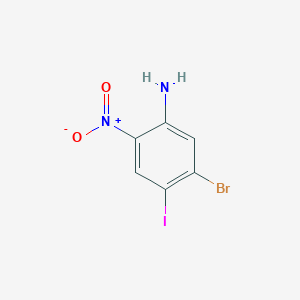
![[4-(1,3-Oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2796455.png)